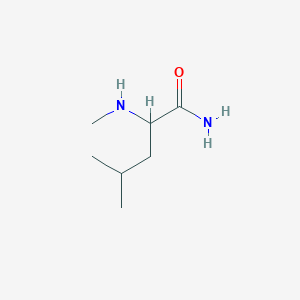
4-Methyl-2-(methylamino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-(methylamino)pentanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of pentanamide, featuring a methyl group and a methylamino group attached to the second and fourth carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylamino)pentanamide typically involves the amidation reaction of isobutyryl acetate with aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction conditions include evaporating the alcohol generated during the reaction and recycling the excess isobutyryl acetate to obtain high-purity this compound .
Industrial Production Methods: The industrial production of 4
Biological Activity
4-Methyl-2-(methylamino)pentanamide, also known as this compound hydrochloride, is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C6H14N2O
- Molecular Weight : 114.19 g/mol
This compound features a pentanamide backbone with a methyl group and a methylamino substituent, which may influence its biological interactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. The presence of the amine group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
-
Receptor Interactions :
- The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.
- It has been noted to exhibit affinity for adrenergic receptors, which are involved in the fight-or-flight response.
-
Enzymatic Activity :
- Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting the bioavailability of other compounds or endogenous substrates.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Stimulatory Effects : It has been observed to enhance alertness and energy levels in experimental models.
- Potential Antidepressant Activity : Some studies suggest that it may possess antidepressant-like effects, warranting further investigation into its use for mood disorders.
- Cognitive Enhancement : There is emerging evidence that this compound could improve cognitive functions such as memory and learning.
In Vivo Studies
A series of in vivo studies have been conducted to evaluate the effects of this compound:
-
Animal Models :
- In rodent models, administration of the compound led to increased locomotor activity, suggesting stimulant properties.
- Behavioral assays indicated improvements in memory retention compared to control groups.
-
Dose-Response Relationships :
- Studies demonstrated a dose-dependent increase in activity levels, with optimal effects observed at moderate dosages (5-10 mg/kg).
In Vitro Studies
Research has also focused on the compound's effects at the cellular level:
- Cell Culture Experiments :
- In cultured neuronal cells, this compound enhanced synaptic plasticity markers, indicating potential neuroprotective effects.
- The compound was found to modulate calcium ion influx, which is critical for neurotransmitter release.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-methyl-2-(methylamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)4-6(9-3)7(8)10/h5-6,9H,4H2,1-3H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFNXGHTGRJJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














